Cadmium diphenolate
Description
Cadmium diphenolate (CAS No. 18991-05-4; EC No. 242-727-8) is an organocadmium compound comprising a cadmium ion coordinated with two phenolate (C₆H₅O⁻) groups. Its molecular formula is Cd(C₆H₅O)₂, with a molecular weight of 298.63 g/mol.
This compound is classified as a hazardous substance under environmental regulations due to cadmium’s inherent toxicity. It is listed among restricted substances in industrial guidelines, with prohibited use in manufacturing to mitigate environmental and health risks .
Properties
CAS No. |
18991-05-4 |
|---|---|
Molecular Formula |
C12H10CdO2 |
Molecular Weight |
298.62 g/mol |
IUPAC Name |
cadmium(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Cd/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI Key |
VTMTVGYCRBFFCS-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Cd+2] |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Cd+2] |
Synonyms |
cadmium diphenolate |
Origin of Product |
United States |
Comparison with Similar Compounds
Cadmium Diphenolate vs. Cadmium Chloride (CdCl₂)
Key Differences :
- Chemical Behavior: Cadmium chloride’s ionic nature enables high solubility and reactivity in aqueous systems, making it suitable for electroplating. In contrast, this compound’s organic ligands likely reduce water solubility, limiting its industrial utility .
- Toxicity Profile: Both compounds exhibit carcinogenicity, but this compound’s prohibition in industrial settings highlights stricter regulatory concerns .
This compound vs. Cadmium Oxalate (CdC₂O₄)
Key Differences :
- Ligand Type: Cadmium oxalate’s oxalate ligands (C₂O₄²⁻) enable coordination chemistry useful in materials science, whereas diphenolate’s aromatic ligands may offer stability in organic matrices .
- Regulatory Focus: this compound faces outright prohibition, while cadmium oxalate is regulated but permitted in controlled applications .
Functional Comparison and Industrial Relevance
- Cadmium Chloride : Dominates in electroplating and PVC stabilization due to solubility and ionic reactivity.
- Cadmium Oxalate : Valued in ceramic glazes and as a catalyst precursor due to thermal decomposition properties.
- Potential niche uses in organometallic research remain unexplored .
Toxicity and Environmental Impact
All three compounds share cadmium’s bioaccumulative and carcinogenic risks. This compound’s prohibition underscores its heightened regulatory scrutiny compared to chloride and oxalate forms, which are still used under strict controls .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing Cadmium diphenolate?
- Methodological Answer : Begin with X-ray diffraction (XRD) using programs like SHELXL for structural refinement . Pair this with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., phenolate ligands) and nuclear magnetic resonance (NMR) for ligand coordination analysis. For purity assessment, combine elemental analysis with high-performance liquid chromatography (HPLC). Always cross-validate results against primary literature and databases like CAS (Registry Number: 18991-05-4) .
Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?
- Methodological Answer : Key challenges include controlling reaction stoichiometry (e.g., cadmium-to-phenolate ratio) and avoiding hydroxide byproducts. Optimize synthesis by:
- Conducting reactions under inert atmospheres (argon/glovebox) to prevent oxidation.
- Using anhydrous solvents (e.g., THF, DMF) and monitoring pH to stabilize the diphenolate complex.
- Validating product purity via TGA (thermal decomposition profiles) and XRD .
Q. Which databases provide reliable physicochemical data for this compound?
- Methodological Answer : Prioritize peer-reviewed journals and authoritative databases like:
- CAS SciFinder (Registry Number: 18991-05-4) for synthesis pathways and properties .
- ChemFOnt for standardized chemical ontologies and functional attributes .
- Avoid non-peer-reviewed platforms (e.g., ) per reliability guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility values for this compound?
- Methodological Answer : Discrepancies often arise from pH, temperature, or ionic strength variations. Design experiments to:
- Systematically vary pH (e.g., 2–12) and measure solubility via UV-Vis spectroscopy or gravimetry.
- Compare results with predictive models (e.g., solubility product constants, ) and historical data, using frameworks like FINER (Feasible, Novel, Ethical, Relevant) to assess study validity .
- Reference analogous systems (e.g., cadmium dipalmitate solubility trends) .
Q. How can this compound data be integrated into computational models for biochemical systems?
- Methodological Answer : Utilize ChemFOnt , a chemical ontology framework, to standardize data formats and link functional attributes (e.g., ligand binding affinity, redox behavior) to broader systems biology workflows. For example:
- Map this compound’s coordination geometry to metalloenzyme analogs in proteomics studies.
- Cross-reference with gene ontology (GO) terms for toxicity pathways .
Q. What experimental strategies are effective for analyzing this compound’s thermal stability?
- Methodological Answer : Employ a multi-technique approach:
- Thermogravimetric Analysis (TGA) : Measure mass loss during heating (e.g., 25–800°C) to identify decomposition steps.
- Differential Scanning Calorimetry (DSC) : Quantify phase transitions (e.g., melting points, exothermic reactions).
- In Situ XRD : Monitor structural changes under controlled atmospheres.
- Replicate experiments ≥3 times to account for batch variability .
Data Management and Reproducibility
Q. How should researchers document and share this compound datasets to ensure reproducibility?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Include raw data (e.g., XRD .cif files, TGA curves) in appendices with explicit metadata (e.g., instrument settings, solvent purity) .
- Use version-control platforms (e.g., GitHub, Zenodo) for public sharing.
- Cite primary sources and avoid paraphrasing unreliable websites .
Q. What frameworks can guide the design of this compound experiments to minimize bias?
- Methodological Answer : Apply PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies:
- Population: this compound crystals (e.g., purity ≥95%).
- Intervention: Variable X (e.g., annealing temperature).
- Comparison: Control group (e.g., unannealed samples).
- Outcome: Measured property (e.g., crystallinity, solubility).
Contradiction Analysis and Critical Evaluation
Q. How can researchers critically evaluate conflicting mechanistic studies on this compound’s reactivity?
- Methodological Answer : Conduct a comparative analysis using:
- Literature Synthesis : Tabulate reaction conditions, catalysts, and outcomes from ≥5 studies (see example table below).
- Contradiction Matrix : Adapt TRIZ principles to identify technical contradictions (e.g., "Increased yield vs. byproduct formation") .
| Study | Catalyst | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| A | None | DMF | 72 | Cd(OH)₂ |
| B | Pyridine | THF | 88 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
